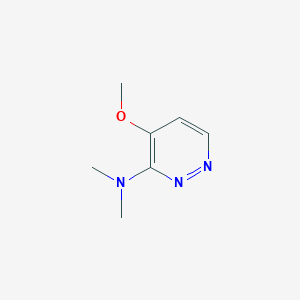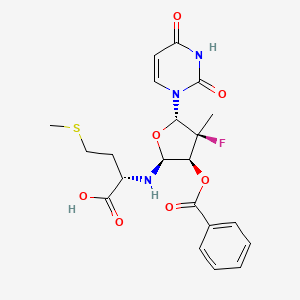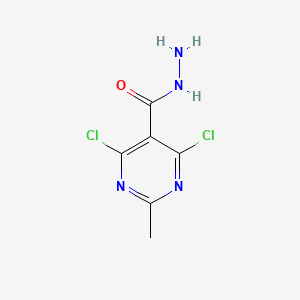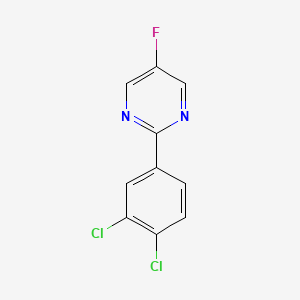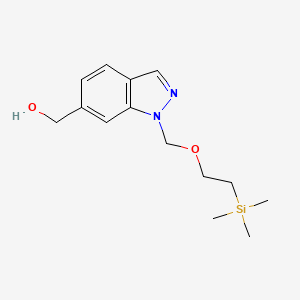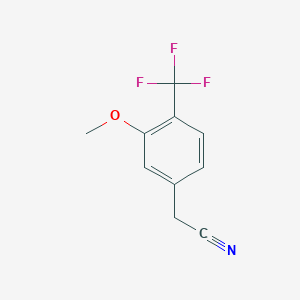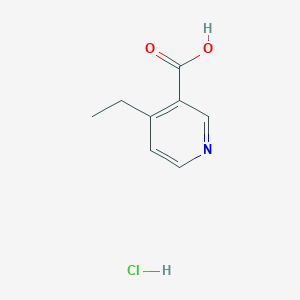![molecular formula C13H17NO2 B13122571 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminobicyclo[221]heptan-2-yl)benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure fused with a benzene ring This compound is notable for its unique structural features, which include an aminobicycloheptane moiety and a benzene-1,2-diol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the benzene-1,2-diol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The benzene-1,2-diol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced bicyclic structures.
Substitution: Halogenated and nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The benzene-1,2-diol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobicyclo[2.2.1]heptan-1-ylmethanol: Shares the bicyclic structure but lacks the benzene-1,2-diol group.
2-Azabicyclo[2.2.1]heptanes: Similar bicyclic core but different functional groups.
Camphor: A bicyclic compound with a different functionalization pattern.
Uniqueness
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol is unique due to the combination of its bicyclic structure and the benzene-1,2-diol group. This dual functionality provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(3-amino-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c14-13-9-2-1-7(5-9)12(13)8-3-4-10(15)11(16)6-8/h3-4,6-7,9,12-13,15-16H,1-2,5,14H2 |
Clave InChI |
BOYRAZQGPLFKSR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(C2N)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


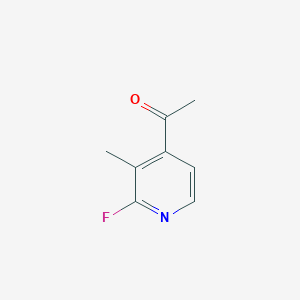
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
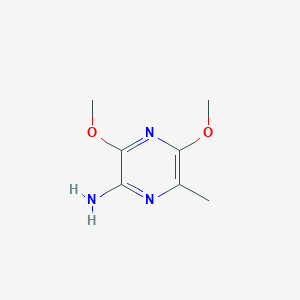
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
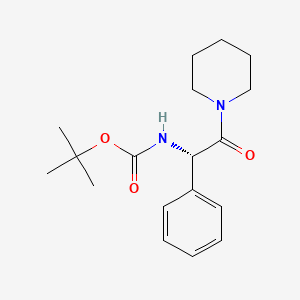
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
